Product packaging for gamma-Glutamyl-beta-cyanoalanine(Cat. No.:CAS No. 16051-95-9)

gamma-Glutamyl-beta-cyanoalanine

Cat. No.: B3106780
CAS No.: 16051-95-9
M. Wt: 243.22 g/mol
InChI Key: QUAADUAOVLZBJM-WDSKDSINSA-N
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Description

Definition and Structural Elucidation

Gamma-glutamyl-beta-cyanoalanine (γ-glutamyl-β-cyanoalanine), often abbreviated as GCA, is a dipeptide. hmdb.ca Structurally, it is composed of two amino acid residues: L-glutamic acid and β-cyano-L-alanine. zfin.org The linkage between these two components is an isopeptide bond, formed between the gamma-carboxyl group of the glutamic acid side chain and the alpha-amino group of β-cyanoalanine. zfin.orgebi.ac.uk This is distinct from a typical peptide bond, which involves the alpha-carboxyl group.

The chemical formula for this compound is C₉H₁₃N₃O₅. ebi.ac.uk Its structure contains a nitrile group (-C≡N), which is a key feature of the β-cyanoalanine moiety. acgpubs.org The presence of this functional group and the unusual gamma-glutamyl linkage define the chemical identity and properties of the compound.

Interactive Data Table: Chemical Properties of this compound

Property Value Source
Chemical Formula C₉H₁₃N₃O₅ ebi.ac.uk
Average Molecular Weight 243.2166 g/mol hmdb.ca
Monoisotopic Molecular Weight 243.085520541 g/mol hmdb.ca
IUPAC Name (2S)-2-amino-4-{[(1S)-1-carboxy-2-cyanoethyl]-C-hydroxycarbonimidoyl}butanoic acid hmdb.ca
SMILES NC@@H=NC@@HC(O)=O)C(O)=O hmdb.ca

Historical Perspectives on Discovery and Early Characterization

The investigation into the chemical constituents of vetch (Vicia sativa) seeds led to the discovery of this compound. acs.org Early research identified this compound as a neurotoxic principle present in the seeds. acs.org In 1964, S. N. Nigam and C. Ressler reported on the biosynthesis of this compound from serine in Vicia sativa, contributing to the initial understanding of its metabolic origins within the plant. nih.gov Their work was crucial in elucidating the relationship between this dipeptide and cyanide metabolism. nih.gov

Initial characterization involved techniques such as chromatography to isolate the compound from seed extracts. nih.gov Further studies focused on its chemical stability, noting that when heated in water, this compound can cyclize to form pyroglutamic acid and release beta-cyanoalanine. acs.org These early findings laid the groundwork for subsequent research into its biological roles and distribution.

Broad Context of Occurrence in Biological Systems

This compound is primarily recognized as a plant metabolite, most notably found in the seeds of legumes from the Vicia genus, such as common vetch (Vicia sativa). ebi.ac.uknih.gov In Vicia sativa seeds, it can be present in significant amounts, with concentrations reported to be around 2.6%. acgpubs.orgfrontiersin.org It often co-occurs with its constituent amino acid, beta-cyanoalanine. nih.govfrontiersin.org

The biosynthesis of this dipeptide in plants is linked to cyanide detoxification. nih.govnih.gov Cyanide, a byproduct of ethylene (B1197577) biosynthesis, is assimilated into beta-cyanoalanine, which is then further metabolized. acgpubs.orgnih.gov In some plants like Vicia sativa, beta-cyanoalanine is converted to this compound by a glutamyl transferase enzyme. acgpubs.org While predominantly a plant compound, some studies have also detected this compound as a metabolite in mice. ebi.ac.ukebi.ac.uk More recent research has also explored the biosynthesis of a related compound, gamma-glutamyl-beta-cyanoalanylglycine, in mammalian cells, suggesting a potential role in endogenous cyanide metabolism. oup.comoup.com

**Interactive Data Table: Occurrence of this compound and Related Compounds in *Vicia sativa***

Compound Concentration Range in Seeds Source
This compound (GCA) 0.41% to 1.36% nih.gov
beta-Cyano-L-alanine (BCA) 0.10% to 0.97% nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B3106780 gamma-Glutamyl-beta-cyanoalanine CAS No. 16051-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-4-3-6(9(16)17)12-7(13)2-1-5(11)8(14)15/h5-6H,1-3,11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAADUAOVLZBJM-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CC#N)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CC#N)C(=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936331
Record name 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16051-95-9
Record name γ-Glutamyl-β-cyanoalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16051-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-N-L-gamma-glutamyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYANO-N-L-GAMMA-GLUTAMYL-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH78BZU8NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution in Biological Systems

Presence and Accumulation in Plant Species

The accumulation of gamma-Glutamyl-beta-cyanoalanine is a characteristic feature of certain plant species, where it can be present in significant quantities, particularly in the seeds. In these plants, its biosynthesis is linked to the metabolism of cyanide. nih.govnih.gov The enzyme β-cyanoalanine synthase plays a crucial role in the detoxification of cyanide by converting it to β-cyanoalanine, which can then be further metabolized. nih.govnih.gov In some species like Vicia sativa, β-cyanoalanine is converted to GGC by a glutamyl transferase enzyme. acgpubs.org

This compound has been identified as a significant natural product in the seeds of common vetch (Vicia sativa), a member of the Leguminosae (Fabaceae) family. nih.gov This compound is considered a neurotoxin and is one of the primary anti-nutritional factors in vetch seeds, limiting their use in animal feed and human consumption. nih.gov In the seeds of Vicia sativa, GGC can be the major free amino acid, constituting a substantial percentage of the total free amino acids. nih.gov

The concentration of this compound in Vicia sativa seeds is not uniform and exhibits considerable variability. nih.gov Studies have reported different concentration ranges, suggesting that the accumulation of this compound is dependent on the specific plant accession or ecotype. For instance, one study on eight different Vicia sativa populations from a specific geographical park in Spain found GGC contents ranging from 0.572 to 1.252 g/100 g of seeds. nih.gov Other research has cited a broader range of 0.41% to 1.36% in Vicia sativa seeds. nih.gov This variability highlights the genetic and environmental factors influencing the biosynthesis and accumulation of this dipeptide.

Table 1: Variability of this compound (GGC) Concentration in Vicia sativa Seeds

Reported Concentration Range Source
0.572 to 1.252 g/100 g nih.gov
0.41% to 1.36% nih.gov
~2.6% acgpubs.org

This table illustrates the reported variations in the concentration of GGC found in the seeds of Vicia sativa across different studies.

No information was found in the reviewed scientific literature regarding the presence or accumulation of this compound in the metabolome of the fungus Clitocybe acromelalga.

Detection in Prokaryotic Organisms

While the primary focus of this compound research has been on its presence in plants, the metabolism of related gamma-glutamyl compounds has been studied in prokaryotic organisms.

Escherichia coli possesses an enzyme system capable of metabolizing gamma-glutamyl compounds. The key enzyme in this process is gamma-glutamyltranspeptidase (GGT), also known as glutathione (B108866) hydrolase. nih.govfrontiersin.orguniprot.org This enzyme is located in the periplasmic space of the bacterium. frontiersin.orgnih.gov

The primary function of GGT in E. coli is to cleave the gamma-glutamyl bond of various gamma-glutamyl compounds. uniprot.orgpnas.org This process involves either hydrolysis, where the gamma-glutamyl group is transferred to water, or transpeptidation, where it is transferred to other amino acids or peptides. nih.govfrontiersin.orgnih.gov While much of the research on E. coli GGT focuses on its role in the degradation of glutathione, the enzyme exhibits broad substrate specificity and can act on other gamma-glutamyl peptides as well. nih.govfrontiersin.orgnih.gov This enzymatic activity allows E. coli to utilize exogenous gamma-glutamyl peptides as a source of amino acids. frontiersin.org Therefore, it is expected that if present in the environment, this compound could be metabolized by the GGT of E. coli, releasing glutamate (B1630785) and β-cyanoalanine.

Table 2: Function of gamma-Glutamyltranspeptidase (GGT) in Escherichia coli

Enzyme Location Function Substrates
gamma-Glutamyltranspeptidase (GGT)Periplasmic spaceCleavage of the gamma-glutamyl bond via hydrolysis and transpeptidationGlutathione, other gamma-glutamyl compounds

This table summarizes the key aspects of GGT-mediated metabolism of gamma-glutamyl compounds in E. coli.

Identification in Eukaryotic Microorganisms

No specific information was found in the reviewed scientific literature regarding the identification or accumulation of this compound in eukaryotic microorganisms. While some studies have investigated the metabolism of related compounds in eukaryotes like yeast, the presence of GGC itself has not been reported. mdpi.com

Presence in Trypanosoma brucei Metabolome

Trypanosoma brucei, the parasitic protozoan responsible for African trypanosomiasis, relies heavily on a unique thiol metabolism for its survival, centered around trypanothione (B104310), a conjugate of glutathione and spermidine. nih.gov The biosynthesis of trypanothione is initiated by the enzyme γ-glutamylcysteine synthetase (γGCS), which ligates glutamate and cysteine. nih.gov This underscores the critical importance of the γ-glutamyl linkage in the parasite's ability to maintain redox balance. nih.govnih.gov

While metabolomic studies have been conducted to understand the parasite's complex metabolic networks, the available scientific literature does not specifically document the presence of γ-Glutamyl-β-cyanoalanine within the metabolome of Trypanosoma brucei. nih.govnih.goved.ac.uk The focus of research on γ-glutamyl peptides in this organism has been predominantly on the biosynthetic pathway of trypanothione. nih.gov

Endogenous Generation and Related Metabolites in Mammalian Systems (e.g., γ-Glutamyl-β-cyanoalanylglycine)

While direct endogenous production of γ-Glutamyl-β-cyanoalanine in mammals is not established, research has identified a closely related tripeptide, γ-Glutamyl-β-cyanoalanylglycine (gEcnAG). This compound is an analog of glutathione where the cysteine residue is replaced by β-cyanoalanine.

Studies using liquid chromatography coupled with tandem quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have detected gEcnAG in naive mammalian cells, specifically in rat pheochromocytoma (PC12) cells, that were not exposed to external β-cyanoalanine. This finding strongly suggests that gEcnAG is produced endogenously. nih.govnih.gov Its generation is thought to be linked to the reaction of glutathione with endogenous cyanide. nih.gov The enzyme myeloperoxidase may be involved in the generation of this endogenous cyanide. nih.govnih.gov

Further experiments have supported this hypothesis. The depletion of glutathione in PC12 cells led to a decrease in intracellular gEcnAG levels. Conversely, supplementing the cells with a glutathione precursor increased the levels of gEcnAG. nih.govnih.gov Interestingly, β-cyanoalanine itself was not detectable in these cells, suggesting that the formation of gEcnAG likely proceeds through a modification of the glutathione molecule. nih.govnih.gov

Table 2: Research Findings on Endogenous γ-Glutamyl-β-cyanoalanylglycine (gEcnAG) Generation

Cell Line / Condition Observation Implication Reference
Rat Pheochromocytoma (PC12)Detection of gEcnAG without external β-cyanoalanine exposure.Suggests endogenous production of gEcnAG. nih.govnih.gov
PC12 + Myeloperoxidase InhibitionDecreased intracellular gEcnAG levels.Supports the role of myeloperoxidase in endogenous cyanide generation for gEcnAG synthesis. nih.govnih.gov
PC12 + Glutathione DepletionReduced intracellular gEcnAG levels.Indicates glutathione is a precursor for gEcnAG. nih.govnih.gov
PC12 + Glutathione SupplementationIncreased intracellular gEcnAG levels.Confirms the role of glutathione in gEcnAG biosynthesis. nih.govnih.gov
HepG2 CellsLower intracellular gEcnAG levels compared to PC12 cells.Suggests cell-type specific differences in endogenous cyanide production or metabolism. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Synthesis in Plants

The biosynthesis of γ-glutamyl-β-cyanoalanine in plants is a two-step process. It begins with the formation of its precursor, β-cyanoalanine, which is subsequently used to form the final dipeptide. This pathway is a key part of cyanide metabolism in many plant species. nih.govnih.gov

Precursor Formation by Beta-Cyanoalanine Synthase (CAS)

The initial step in the synthesis is the production of β-cyano-L-alanine. This reaction is catalyzed by the enzyme β-cyanoalanine synthase (CAS), also known as L-3-cyanoalanine synthase (EC 4.4.1.9). nih.govwikipedia.org This enzyme plays a crucial role in detoxifying cyanide, which is produced in plants as a byproduct of ethylene (B1197577) biosynthesis. nih.govnih.gov The CAS enzyme is primarily located in the mitochondria, the site of both ethylene production and cyanide's toxic action on cytochrome c oxidase, allowing it to efficiently protect the cell's respiratory chain. nih.gov

Beta-cyanoalanine synthase catalyzes the formation of β-cyano-L-alanine from the substrates L-cysteine and hydrogen cyanide (HCN). wikipedia.org In this reaction, the sulfhydryl group of cysteine is displaced by a cyanide ion, producing β-cyano-L-alanine and hydrogen sulfide (B99878) (H₂S) as a byproduct. wikipedia.org This enzymatic process allows for the fixation of toxic cyanide into a stable, non-protein amino acid, effectively recycling the reduced nitrogen from cyanide into amino acid metabolism. nih.gov L-cysteine is considered the natural and primary amino acid substrate for this enzyme. nih.govpnas.org The reaction is crucial for preventing the accumulation of cyanide in plant tissues that have high rates of ethylene production. nih.gov

The reaction catalyzed by β-cyanoalanine synthase is as follows:

L-cysteine + hydrogen cyanide ⇌ L-3-cyanoalanine + hydrogen sulfide wikipedia.org

Beta-cyanoalanine synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govpnas.org Studies on CAS purified from blue lupine seedlings determined it to be a homodimer with a molecular weight of approximately 52,000 Daltons, containing one mole of PLP per mole of protein. nih.govpnas.org The enzyme exhibits an isoelectric point at a pH of 4.7. nih.govpnas.org

CAS belongs to the β-substituted alanine (B10760859) synthase (BSAS) family, which also includes the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase (CS). nih.govnih.gov While both enzymes can catalyze the CAS reaction, their substrate preferences and kinetic efficiencies differ significantly. nih.govelsevierpure.com CAS shows a much higher affinity for cyanide and a lower affinity for cysteine compared to CS, making it a more efficient enzyme for cyanide detoxification. nih.gov Conversely, CS has a higher affinity for O-acetylserine (OAS) and is primarily involved in cysteine biosynthesis. nih.gov While L-cysteine is the main substrate, CAS can also utilize other molecules like β-chloroalanine and β-thiocyanoalanine as substrates, though with a considerably lower affinity. nih.govpnas.org

Enzyme PropertyValue / CharacteristicSource
Enzyme Commission No. EC 4.4.1.9 nih.gov
Molecular Weight 52,000 Da nih.govpnas.org
Cofactor Pyridoxal-5'-phosphate (PLP) nih.govpnas.org
Isoelectric Point (pI) 4.7 nih.govpnas.org
Primary Substrates L-cysteine, Hydrogen Cyanide nih.govpnas.org
Cellular Location Mitochondria nih.gov

Role of Gamma-Glutamyltransferases (GGT) in Dipeptide Formation

Once β-cyanoalanine is synthesized, it serves as a substrate for the formation of the dipeptide γ-glutamyl-β-cyanoalanine. acgpubs.orgebi.ac.ukebi.ac.uk This step is catalyzed by γ-glutamyltransferases (GGTs, EC 2.3.2.2), a family of enzymes that facilitate the transfer of a γ-glutamyl group from a donor molecule to an acceptor. nih.govnih.gov GGTs are involved in the metabolism of glutathione (B108866) and can be found on the external surface of the plasma membrane. nih.gov The reaction involves the formation of a γ-glutamyl-enzyme intermediate, which is then subject to nucleophilic attack by an acceptor molecule, such as an amino acid. nih.govnih.gov

γ-Glutamyl-β-cyanoalanine is a dipeptide composed of L-glutamine and 3-cyano-L-alanine, joined by a peptide bond involving the γ-carboxyl group of the glutamine side chain. ebi.ac.ukebi.ac.uk In this biosynthetic reaction, L-glutamine can act as the γ-glutamyl donor. nih.gov A γ-glutamyltransferase enzyme catalyzes the transfer of the γ-glutamyl moiety from L-glutamine to the amino group of β-cyanoalanine, forming the dipeptide and releasing ammonia. nih.gov This process has been observed in plants such as Vicia sativa (common vetch), which accumulates significant quantities of γ-glutamyl-β-cyanoalanine. acgpubs.org

The primary and most well-known function of γ-glutamyltransferases is the metabolism of glutathione (GSH). nih.govnih.gov GGTs catalyze the cleavage of the γ-glutamyl bond in extracellular glutathione and transfer the γ-glutamyl group to an acceptor, which can be an amino acid, a short peptide, or water. nih.gov Therefore, glutathione can serve as the γ-glutamyl donor for the synthesis of γ-glutamyl-β-cyanoalanine. In this reaction, the γ-glutamyl moiety of glutathione is transferred to β-cyanoalanine, resulting in the formation of γ-glutamyl-β-cyanoalanine and the dipeptide cysteinylglycine. nih.govnih.gov This pathway is a key mechanism for recovering cysteine from extracellular glutathione for intracellular use. nih.gov

Interconnections with Core Metabolic Pathways

The biosynthesis and metabolism of γ-glutamyl-β-cyanoalanine are intricately linked with fundamental metabolic processes within plants. These connections highlight the compound's role not merely as a metabolic byproduct but as an integral part of cellular homeostasis and signaling.

Integration with Cyanide Detoxification and Homeostasis

The primary pathway leading to the formation of γ-glutamyl-β-cyanoalanine is directly linked to the detoxification of cyanide, a potent metabolic inhibitor. In plants, cyanide is produced as a co-product of ethylene biosynthesis. nih.govmdpi.com The detoxification of this endogenous cyanide is crucial for cellular function. The key enzyme in this process is β-cyanoalanine synthase (CAS), which is predominantly located in the mitochondria. scispace.comnih.gov CAS catalyzes the reaction between cysteine and hydrogen cyanide (HCN) to produce β-cyanoalanine and sulfide. mdpi.comnih.gov

This reaction serves as the main defense mechanism against cyanide poisoning. nih.gov The resulting β-cyanoalanine is a non-protein amino acid that can be further metabolized. In many plants, it is converted to the amino acid asparagine, thereby assimilating the nitrogen from the cyanide molecule. nih.gov However, in some species and under certain conditions, β-cyanoalanine can be conjugated with glutamate (B1630785) to form γ-glutamyl-β-cyanoalanine. nih.gov In Arabidopsis thaliana, for instance, γ-glutamyl-β-cyanoalanine has been identified as a likely storage form of β-cyanoalanine. nih.gov Studies on Arabidopsis mutants with reduced CAS activity showed a significant decrease in the content of γ-glutamyl-β-cyanoalanine, confirming the primary role of the CAS pathway in its synthesis. nih.gov This conjugation, catalyzed by γ-glutamyl transpeptidases, represents a significant step in cyanide homeostasis, sequestering the potentially toxic β-cyanoalanine into a stable, stored form. nih.govnih.gov

Contribution to Nitrogen Assimilation and Sulfur Metabolism

The synthesis of γ-glutamyl-β-cyanoalanine is deeply embedded within the broader networks of nitrogen and sulfur metabolism. nih.gov The formation of its precursor, β-cyanoalanine, utilizes cysteine, a central molecule in sulfur metabolism. scispace.comresearchgate.net Cysteine itself is the product of the sulfate (B86663) assimilation pathway and serves as the primary sulfur donor for the synthesis of methionine, glutathione, and other essential sulfur-containing compounds. nih.govfrontiersin.org The CAS-catalyzed reaction, therefore, draws from the cellular pool of cysteine, directly linking cyanide detoxification to the sulfur assimilation pathway. mdpi.com

Furthermore, the β-cyanoalanine synthase pathway plays a role in nitrogen recycling. mdpi.com The nitrogen atom from the detoxified cyanide molecule is incorporated into β-cyanoalanine. This nitrogen can then be assimilated into the general nitrogen pool through the conversion of β-cyanoalanine to asparagine. nih.gov The formation of γ-glutamyl-β-cyanoalanine, by conjugating β-cyanoalanine with glutamate, further integrates this pathway with nitrogen metabolism, as glutamate is a key hub in the assimilation and transfer of amino groups. researchgate.net The regulation of enzymes like β-cyanoalanine synthase is also influenced by the availability of nitrogen and sulfur, highlighting the coordinated control of these interconnected metabolic routes. scispace.comresearchgate.net

Linkages to Ethylene Biosynthesis Pathways

A significant source of endogenous cyanide in plants is the ethylene biosynthesis pathway. nih.govnih.gov Ethylene, a crucial plant hormone regulating growth, development, and stress responses, is synthesized from S-adenosyl-L-methionine (SAM). nih.gov The final step in ethylene formation is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by ACC oxidase. This reaction produces ethylene, carbon dioxide, and hydrogen cyanide in stoichiometric amounts. mdpi.com

Consequently, any condition that stimulates ethylene production also increases the rate of cyanide generation, necessitating an active detoxification system. nih.gov The β-cyanoalanine synthase pathway is therefore functionally linked to ethylene biosynthesis, acting as an essential ancillary pathway to manage the toxic co-product. nih.govresearchgate.net This connection implies that the capacity for cyanide detoxification can influence a plant's ability to produce ethylene and respond to developmental cues and environmental stresses. The detoxification of cyanide into β-cyanoalanine, and its subsequent conversion to metabolites like γ-glutamyl-β-cyanoalanine, is thus critical for maintaining metabolic balance during processes involving high rates of ethylene synthesis. mdpi.com

Comparative Biochemistry of Biosynthetic Enzymes

The enzymes responsible for the synthesis of β-cyanoalanine, the precursor to γ-glutamyl-β-cyanoalanine, belong to a larger family of proteins with diverse but related functions, showcasing evolutionary adaptation and functional specialization.

Relationship between CAS and O-Acetylserine (Thiol) Lyase (OAS-TL)

β-cyanoalanine synthase (CAS) is structurally and functionally related to O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase. scispace.com Both enzymes are members of the β-substituted alanine synthase family and share a high degree of sequence similarity, suggesting they evolved from a common ancestor. scispace.comnih.gov OAS-TL is the key enzyme in the final step of cysteine biosynthesis, catalyzing the formation of cysteine from O-acetylserine (OAS) and sulfide. nih.gov

Despite their similarities, CAS and OAS-TL have distinct primary roles. CAS is specialized for cyanide detoxification, using cysteine as a substrate, while OAS-TL is central to sulfur assimilation, using OAS. nih.gov However, this functional distinction is not absolute. Many OAS-TL isoforms exhibit a secondary, lower-affinity CAS activity, and CAS can catalyze a cysteine synthesis reaction, albeit inefficiently. scispace.comnih.gov For example, several Arabidopsis OAS-TL enzymes show bifunctional OAS-TL/CAS activity in vitro. scispace.com The kinetic properties of these enzymes are tailored to their primary physiological functions. CAS typically has a higher affinity for cyanide and a lower affinity for OAS compared to true OAS-TL enzymes, ensuring its efficiency in cyanide detoxification within the mitochondria. nih.govnih.gov This functional divergence from a common structural scaffold is a clear example of enzymatic evolution to meet specific metabolic needs.

Functional Redundancy in Enzyme Systems (e.g., Arabidopsis thaliana CAS isoforms)

The genome of the model plant Arabidopsis thaliana contains a family of nine genes encoding OAS-TL-like proteins, which are localized in different cellular compartments including the cytosol, plastids, and mitochondria. nih.govnih.gov This multiplicity suggests a degree of functional redundancy and specialization among the isoforms. These proteins are classified as β-substituted alanine synthases (Bsas). nih.gov

Genetic studies using knockout mutants in Arabidopsis have helped to elucidate the specific in vivo functions of these isoforms. The major mitochondrial isoform, designated Bsas3;1 (also known as CysC1), has been identified as the primary CAS responsible for β-cyanoalanine synthesis and, consequently, the production of γ-glutamyl-β-cyanoalanine. nih.govnih.gov Mutants lacking this specific isoform show a dramatic reduction in γ-glutamyl-β-cyanoalanine content. nih.gov Other isoforms, such as those localized in the cytosol and plastids, primarily function as true OAS-TLs, responsible for cysteine synthesis in those compartments. nih.gov While some of these other isoforms (e.g., Bsas4;1, Bsas4;2, Bsas4;3, and Bsas5;1) show little contribution to β-cyanoalanine synthesis under normal conditions and are presumed to be redundant or have functions under specific, uncharacterised conditions, the presence of multiple genes provides a robust system for managing cysteine biosynthesis and cyanide detoxification across different cellular environments. nih.gov This redundancy ensures metabolic stability and adaptability to varying physiological and environmental demands. nih.gov

Metabolic Fates and Degradation Mechanisms

Enzymatic Conversion and Catabolism

The enzymatic degradation of gamma-Glutamyl-beta-cyanoalanine is a stepwise process initiated by the cleavage of the gamma-glutamyl bond, followed by the conversion of the resulting beta-cyanoalanine. This pathway is crucial for the assimilation of the compound and the detoxification of the cyanide moiety inherent in its structure.

The primary enzymatic route for the catabolism of this compound involves the action of gamma-glutamyl transpeptidases (GGTs). These enzymes catalyze the hydrolysis of the gamma-glutamyl bond, releasing the gamma-glutamyl moiety and beta-cyanoalanine. wikipedia.orgsemanticscholar.org GGTs are ubiquitous enzymes found in a wide range of organisms, from bacteria to mammals, and play a key role in the metabolism of glutathione (B108866) and other gamma-glutamyl compounds. semanticscholar.orgfrontiersin.orgyoutube.com The reaction can proceed via hydrolysis, where water acts as the acceptor of the gamma-glutamyl group, forming glutamate (B1630785), or through transpeptidation, where the gamma-glutamyl group is transferred to another amino acid or peptide. wikipedia.orgnih.gov

Once beta-cyanoalanine is liberated, it is further metabolized by the enzyme beta-cyanoalanine hydratase. This enzyme hydrates the nitrile group of beta-cyanoalanine to form asparagine. acgpubs.org In many plants, the enzyme responsible for this conversion is a homolog of nitrilase 4 (NIT4), which exhibits both beta-cyanoalanine hydratase and nitrilase activity. acgpubs.org The nitrilase activity allows for an alternative pathway where beta-cyanoalanine is hydrolyzed directly to aspartate. acgpubs.org Thus, the enzymatic breakdown of this compound ultimately yields common amino acids that can be integrated into central metabolism.

The metabolic pathways for this compound and its precursor, beta-cyanoalanine, exhibit variations across different biological kingdoms.

In Plants: In species like the common vetch (Vicia sativa), this compound is a significant storage compound. acgpubs.org Its synthesis is a key part of the cyanide detoxification pathway associated with ethylene (B1197577) biosynthesis. acgpubs.org The plant utilizes beta-cyanoalanine synthase to produce beta-cyanoalanine from cysteine and cyanide, which is then converted to asparagine by beta-cyanoalanine hydratase or used to form this compound via a glutamyl transferase. acgpubs.orgnih.gov

In Bacteria: Bacteria possess a diverse array of gamma-glutamyl transpeptidases with varied physiological roles. frontiersin.orgnih.gov For instance, Escherichia coli GGT can facilitate the uptake of gamma-glutamyl peptides as an amino acid source. frontiersin.orgnih.gov Some bacteria, like Geobacillus thermodenitrificans, have a GGT that is specialized for hydrolysis, efficiently breaking down gamma-glutamyl compounds without significant transpeptidation activity. nih.gov In Chromobacterium violaceum, which produces cyanide, beta-cyanoalanine is formed and subsequently converted to asparagine and aspartic acid. nih.gov

In Fungi: Fungi also utilize gamma-glutamyl enzymes. For example, during the biosynthesis of the mycotoxin gliotoxin, a gamma-glutamyl cyclotransferase is involved in processing a glutathionylated intermediate. nih.gov While direct metabolism of this compound is not extensively documented, the presence of GGTs in fungi for glutathione metabolism suggests a capacity to hydrolyze the gamma-glutamyl linkage. semanticscholar.orgnih.gov

The following table summarizes the key enzymes and pathways in different organisms:

Organism Type Key Enzymes Metabolic Pathway Highlights
Plants (Vicia sativa) Beta-cyanoalanine synthase, Glutamyl transferase, Beta-cyanoalanine hydratase (NIT4) Synthesis and storage of γ-Glutamyl-β-cyanoalanine as part of cyanide metabolism. Conversion to asparagine and aspartate. acgpubs.org
Bacteria (E. coli, G. thermodenitrificans) Gamma-glutamyl transpeptidase (GGT) Utilization of γ-glutamyl peptides for nutrients; specialized hydrolase activity in some species. frontiersin.orgnih.govnih.gov
Fungi Gamma-glutamyl transpeptidase, Gamma-glutamyl cyclotransferase Involvement in glutathione metabolism and mycotoxin biosynthesis. nih.govnih.gov

Chemical Transformations and Stability

Beyond enzymatic action, this compound is susceptible to chemical changes, particularly under thermal stress and varying pH conditions.

When subjected to heat in an aqueous environment, this compound undergoes a significant chemical transformation. Heating the compound in water at 100°C for three hours leads to its extensive cyclization. This process results in the formation of pyroglutamic acid (also known as 5-oxoproline) and free beta-cyanoalanine. This reaction is a non-enzymatic degradation pathway that can occur during processes such as cooking.

The stability of this compound is influenced by pH. The nitrile group of beta-cyanoalanine and its derivatives is known to be susceptible to hydrolysis under acidic conditions, which can lead to the formation of aspartic acid derivatives. acgpubs.org Attempts to deprotect synthetic precursors of this compound have shown that basic hydrolysis can also be problematic, suggesting instability of the molecule under alkaline conditions as well. acgpubs.org However, under specific analytical conditions, such as those used for HPLC with diethyl ethoxymethylenemalonate (DEEMM) derivatization, the resulting derivative of this compound is stable for at least one week at room temperature. nih.gov

The table below outlines the chemical stability of the compound under different conditions:

Condition Transformation/Stability Products
Thermal (100°C in water) Cyclization Pyroglutamic Acid, Beta-cyanoalanine
Acidic pH Susceptible to hydrolysis Aspartic acid derivatives acgpubs.org
Basic pH Susceptible to hydrolysis Hydrolysis products (details not fully efficient in synthetic attempts) acgpubs.org
Analytical (DEEMM derivatization) Stable Stable derivative for at least one week at room temperature nih.gov

Biological and Physiological Functions

Primary Role in Cyanide Detoxification in Plants

Gamma-glutamyl-beta-cyanoalanine (γ-GBC) is a key metabolite in the primary pathway for cyanide detoxification in many plants. ebi.ac.ukebi.ac.uk Cyanide is a potent metabolic inhibitor produced during biological processes such as ethylene (B1197577) biosynthesis. nih.govnih.gov The detoxification mechanism is vital for protecting the plant from its own metabolic byproducts. The β-cyanoalanine synthase (β-CAS) pathway is the first step in this process, providing a protective role in both cyanogenic and non-cyanogenic plants by assimilating cyanide. nih.gov This pathway is not only crucial for removing cyanide but also for integrating nitrogen and sulfur metabolism. nih.gov In species like Vicia sativa (common vetch), the product of this initial detoxification, β-cyanoalanine (BCA), is further converted to γ-GBC by a glutamyl transferase enzyme. acgpubs.org

Molecular Mechanisms of Cyanide Sequestration and Conversion

The detoxification of cyanide begins with the enzymatic conversion of L-cysteine and cyanide into β-cyanoalanine and sulfide (B99878). This reaction is catalyzed by β-cyanoalanine synthase (CAS), a mitochondrial cysteine synthase-like protein. nih.govnih.gov The CAS enzyme exhibits a high affinity for cyanide, which is critical for efficiently detoxifying this compound at its primary site of toxicity—the mitochondria. nih.gov

Following its synthesis, β-cyanoalanine is acted upon by a glutamyl transferase, which conjugates it with a glutamyl group to form this compound. acgpubs.org This conversion is part of the broader γ-glutamyl cycle, a metabolic route involved in the degradation and transport of glutathione (B108866) and its constituent amino acids. nih.gov

Table 1: Key Enzymes in γ-Glutamyl-beta-cyanoalanine Synthesis

EnzymeRoleSubstratesProductCellular Location
β-cyanoalanine synthase (CAS)Catalyzes the initial fixation of cyanide.L-cysteine, Cyanideβ-cyanoalanine, SulfideMitochondria
Glutamyl transferaseTransfers a glutamyl group to β-cyanoalanine.β-cyanoalanine, Glutamate (B1630785) sourceγ-Glutamyl-beta-cyanoalanineCytosol/Vacuole

Importance in Maintaining Cellular Homeostasis

The efficient sequestration and conversion of cyanide are paramount for maintaining cellular homeostasis. By converting cyanide into less toxic metabolites, the β-CAS pathway prevents the inhibition of cytochrome c oxidase, a critical component of the mitochondrial electron transport chain, thus preserving cellular respiration. nih.gov Furthermore, maintaining low intracellular cyanide levels is essential for specific developmental processes. Research has shown that CAS activity is necessary for proper root hair development in Arabidopsis thaliana, indicating a direct link between cyanide detoxification and cellular function. nih.gov The γ-glutamyl cycle, integral to the formation of γ-GBC, also plays a significant role in redox homeostasis by managing the levels of glutathione and reactive oxygen species (ROS). nih.govunipd.it

Involvement in Plant Growth and Developmental Processes

The pathway leading to the synthesis of γ-GBC is intrinsically linked to plant growth and development. nih.gov The presence of significant quantities of both β-cyanoalanine and γ-GBC in the seeds of plants like Vicia sativa suggests a role for these compounds during critical early life stages. nih.gov

Influence on Seed Germination and Early Seedling Development

High concentrations of β-cyanoalanine and γ-glutamyl-β-cyanoalanine are found accumulated in the seeds of various Vicia species. nih.gov For instance, seeds of Vicia sativa can contain up to 0.97% β-cyanoalanine and 1.36% γ-glutamyl-β-cyanoalanine by weight. nih.gov These compounds may serve as a stored form of nitrogen that becomes available during germination and early seedling growth. Their presence also implies a protective function for the developing embryo against pathogens or herbivores. The detoxification of endogenous cyanide produced during metabolic reactivation in germination is critical, and the pathway producing γ-GBC is central to this process. nih.gov

Table 2: Concentration of Cyano-compounds in Vicia sativa Seeds

CompoundConcentration Range (% by weight)
β-cyano-L-alanine (BCA)0.10% - 0.97%
γ-glutamyl-β-cyano-L-alanine (GCA)0.41% - 1.36%
Data sourced from studies on Vicia sativa seeds. nih.gov

Effects on Root System Architecture and Elongation

Proper regulation of the metabolites in the cyanide detoxification pathway is essential for root development. nih.gov Specifically, the activity of β-cyanoalanine synthase is required for normal root hair formation in Arabidopsis. nih.gov Moreover, the γ-glutamyl cycle, which facilitates the synthesis of γ-GBC, has been shown to influence root system architecture. researchwithrutgers.comrutgers.edu Studies on mutants lacking the apoplastic enzyme gamma-glutamyl-transferase (GGT1) revealed alterations in root growth, connecting the metabolism of γ-glutamyl compounds to the physical development of the plant's root system. unipd.it Disruption of the γ-glutamyl cycle under sulfur starvation stress led to longer primary roots and changes in lateral root growth, highlighting the role of γ-glutamyl compounds in modulating root architecture in response to nutrient availability. researchwithrutgers.comrutgers.edu

Contributions to Abiotic Stress Responses in Plants

The metabolic network that produces γ-GBC is also involved in plant responses to abiotic stress. The γ-glutamyl cycle acts as a link between environmental cues and cellular responses, particularly in conditions that lead to oxidative stress. nih.govresearchgate.net Plants with a disrupted γ-glutamyl cycle show altered responses to various abiotic stresses. unipd.it This cycle is crucial for metabolizing glutathione, a key antioxidant, and its activity helps the plant acclimate to unfavorable environmental conditions that generate harmful reactive oxygen species (ROS). nih.govresearchgate.net The response to nutrient scarcity, such as sulfur starvation, also involves the γ-glutamyl cycle, which helps remobilize amino acids from glutathione to sustain growth. researchwithrutgers.comrutgers.edu

Molecular Interactions and Cellular Activities

The molecular structure of this compound is notably similar to γ-glutamyl-cysteine, a direct precursor to the vital cellular antioxidant glutathione (GSH). The key difference lies in the substitution of the thiol (-SH) group of cysteine with a nitrile (-C≡N) group in β-cyanoalanine. acgpubs.orgnih.gov This structural analogy extends to related molecules; for example, γ-glutamyl-β-cyanoalanylglycine (gEcnAG), a tripeptide where β-cyanoalanine replaces cysteine, is considered an analog of glutathione itself. oup.comoup.comnih.gov

Research on these analogs reveals that they can enter into the biosynthetic pathways of glutathione. Studies using mammalian cell models have shown that depleting glutathione with buthionine sulfoximine, an inhibitor of γ-glutamylcysteine synthetase, also leads to a reduction in the levels of the glutathione analog gEcnAG. oup.comnih.gov This suggests that the cellular machinery for glutathione metabolism recognizes and processes these β-cyanoalanine-containing compounds. oup.com

However, the replacement of the reactive thiol group with a more stable nitrile group has profound implications for redox modulation. The thiol group of cysteine and glutathione is a potent nucleophile and is central to their ability to scavenge reactive oxygen species (ROS) and participate in redox signaling. nih.gov The nitrile group in γ-GBC lacks this capacity for reversible oxidation and reduction. Therefore, while γ-GBC may compete with γ-glutamyl-cysteine for enzymatic binding sites, it cannot perform the antioxidant functions of glutathione precursors. This competition could potentially disrupt the delicate balance of the cellular redox system by limiting the pool of available precursors for authentic glutathione synthesis.

Table 2: Structural Comparison of Cyano-Analogs and Thiol-Containing Peptides

Compound Structure Key Functional Group Role
γ-Glutamyl-cysteine γ-Glu-Cys Thiol (-SH) Glutathione Precursor
This compound γ-Glu-β-cyanoAla Nitrile (-C≡N) Analog of γ-Glutamyl-cysteine
Glutathione (GSH) γ-Glu-Cys-Gly Thiol (-SH) Major Cellular Antioxidant
γ-Glutamyl-β-cyanoalanylglycine (gEcnAG) γ-Glu-β-cyanoAla-Gly Nitrile (-C≡N) Analog of Glutathione

There is a lack of direct experimental evidence demonstrating the inhibition of cysteine proteases by this compound. However, a plausible hypothesis for such activity can be formulated based on its chemical structure and the known mechanisms of cysteine protease inhibitors. Cysteine proteases, such as cathepsins and caspases, rely on a nucleophilic cysteine residue in their active site to catalyze peptide bond cleavage. biorxiv.orgjci.org

Inhibitors of these enzymes often work by irreversibly binding to this catalytic cysteine. The nitrile group of the β-cyanoalanine moiety within γ-GBC is an electrophilic center. It is chemically plausible that this group could act as a target for the nucleophilic thiol of the active site cysteine. This interaction could lead to the formation of a covalent adduct, effectively and irreversibly inhibiting the enzyme. This type of reaction, known as a Michael addition, is a common mechanism for enzyme inhibitors that feature an electrophilic group. While this remains a theoretical mechanism for γ-GBC, its structural similarity to enzyme substrates and the reactivity of its nitrile group suggest that it may have the potential to interact with and inhibit enzymes that have a reactive cysteine in their active site.

The compounds β-cyanoalanine and this compound are recognized as neurotoxins, and toxicity at the cellular level often culminates in apoptosis, or programmed cell death. acgpubs.orgnih.gov While direct studies of apoptosis induction by γ-GBC are limited, research on closely related analogs in relevant cell models provides significant insights. The glutathione analog γ-glutamyl-β-cyanoalanylglycine (gEcnAG) has been detected and studied in rat pheochromocytoma (PC12) cells, a well-established model for studying neuronal function and apoptosis. oup.comoup.comnih.gov

A key event in the initiation of many apoptotic pathways is the depletion of intracellular glutathione (GSH). biorxiv.org The presence of γ-GBC or its metabolites could interfere with GSH homeostasis. As established, the biosynthetic pathways for γ-GBC and GSH are linked, and competition for enzymes or substrates could lead to a reduction in the cell's capacity to synthesize GSH. oup.comnih.gov A decrease in the cellular GSH pool compromises the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS), oxidative stress, and the activation of downstream apoptotic cascades, including the activation of caspases like caspase-3. nih.gov Therefore, a plausible mechanism for the toxicity of γ-GBC is the induction of apoptosis triggered by the disruption of glutathione metabolism and the subsequent increase in oxidative stress.

Advanced Research Methodologies and Techniques

Strategies for Chemical Synthesis and Precursor Development

The synthesis of γ-Glutamyl-beta-cyanoalanine (γ-GBC) and its precursors is a critical area of research, enabling the production of standards for analytical studies and facilitating toxicological assessments. Both chemical and enzymatic approaches have been explored, each with unique advantages and challenges.

The total chemical synthesis of γ-GBC is a complex undertaking that has been approached through the development of its key precursors. acgpubs.orgbezmialem.edu.tr A common strategy involves a multi-step process beginning with readily available starting materials like L-Serine. acgpubs.orgresearchgate.net This approach focuses on first synthesizing the two core components: a protected β-cyanoalanine unit and a glutamyl unit. acgpubs.orgbezmialem.edu.tr These intermediates are then coupled to form a precursor, such as the methyl ester of γ-glutamyl-β-cyanoalanine. acgpubs.orgbezmialem.edu.tr

However, significant challenges have been encountered, particularly in the final step of the synthesis. acgpubs.org Researchers have reported that the deprotection of the precursor to yield the final γ-GBC molecule is highly problematic. acgpubs.org Attempts to remove the protecting groups, for instance, through the hydrolysis of the methyl ester, have proven to be inefficient. acgpubs.org A primary issue is the instability of the molecule under certain conditions; for example, the β-cyanoalanine moiety and its derivatives are susceptible to acidic hydrolysis, which can convert them into L-aspartic acid and its derivatives. acgpubs.org This instability complicates the purification and isolation of the target compound in its pure form. acgpubs.org Despite these difficulties, a synthetic route for a γ-GBC precursor has been successfully developed, which can be used in further research following the resolution of the deprotection challenges. acgpubs.org

Enzymatic synthesis offers a powerful alternative for creating specifically labeled versions of γ-GBC, which are invaluable as internal standards for quantitative analysis. While direct enzymatic synthesis of isotopically labeled γ-GBC is an area of ongoing development, the principles are well-established through the synthesis of other labeled amino acids and the understanding of relevant biochemical pathways. nih.gov

In plant metabolism, γ-GBC is naturally synthesized from β-cyanoalanine by a glutamyl transferase enzyme. acgpubs.org This native pathway suggests the feasibility of using isolated enzymes for in vitro synthesis. Furthermore, enzymes like γ-glutamylcysteine synthetase (γ-GCS) are known to ligate the γ-carboxyl group of L-glutamate to a variety of amino acids and their analogs. nih.gov This broad substrate specificity could potentially be exploited to couple glutamate (B1630785) with isotopically labeled β-cyanoalanine. The synthesis of ¹³C-labeled β-cyanoalanine has been achieved via a five-step chemical process, providing the necessary labeled precursor for such an enzymatic reaction. acgpubs.orgresearchgate.net

General enzymatic methods for isotopic labeling often involve H/D exchange reactions in deuterated water catalyzed by enzymes such as tryptophanase, or the use of enzymes like phenylalanine ammonia-lyase to catalyze reactions with labeled substrates. nih.gov These established chemo-enzymatic strategies provide a roadmap for developing a specific protocol for the isotopically labeled synthesis of γ-GBC.

Analytical Chemistry for Detection and Quantification

The accurate detection and quantification of γ-GBC in complex samples, such as agricultural products or biological tissues, rely on advanced analytical chemistry techniques. High-Performance Liquid Chromatography and Mass Spectrometry are the cornerstones of this analytical effort.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely accessible method for the analysis of γ-GBC. researchgate.net A validated method has been developed for the simultaneous determination of γ-GBC and its precursor, β-cyanoalanine (BCA). nih.govresearchgate.net

A key feature of this method is the pre-column derivatization of the analytes with diethyl ethoxymethylenemalonate (DEEMM). nih.govresearchgate.net This derivatization step produces stable compounds that exhibit excellent chromatographic behavior on a reversed-phase HPLC system and are readily detected at a wavelength of 280 nm. nih.govresearchgate.net The stability of the DEEMM derivatives is a significant advantage, as they can be stored for several days at room temperature before analysis without significant degradation, which facilitates the processing of large numbers of samples. nih.gov In a typical analysis, the derivatized γ-GBC elutes without interference from other amino acids found in seed extracts. nih.gov

HPLC-DAD Method Parameters for γ-GBC and BCA Analysis. nih.gov
ParameterValue/Description
TechniqueReversed-Phase High-Performance Liquid Chromatography
DetectorDiode-Array Detector (DAD)
Derivatization ReagentDiethyl ethoxymethylenemalonate (DEEMM)
Detection Wavelength280 nm
Elution Time (γ-GBC derivative)6.20 min
Elution Time (BCA derivative)14.48 min

For higher sensitivity and structural confirmation, methods based on mass spectrometry are employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and liquid chromatography combined with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are particularly powerful for the analysis of γ-GBC. oup.comnih.gov

LC-QTOF-MS provides high-resolution mass data, enabling the precise determination of the compound's exact mass and its fragmentation pattern (MS/MS). oup.comnih.gov This capability was used to confirm the structure of a related compound, γ-glutamyl-β-cyanoalanylglycine, in mammalian cells, demonstrating the technique's utility for unambiguous identification. oup.comnih.gov

For quantitative purposes, LC-Isotope Dilution MS/MS (LC-IDMS/MS) has been successfully developed. researchgate.net This method offers high accuracy and reliability by using an isotopically labeled internal standard. researchgate.net Specifically, ¹³C-labeled β-cyanoalanine has been used as an internal standard in the quantification of γ-GBC, compensating for variations in sample preparation and instrument response. researchgate.net

Rigorous method validation is essential to ensure that analytical results are accurate and reliable. The HPLC-DAD method for γ-GBC has been thoroughly validated, demonstrating excellent performance characteristics. nih.govresearchgate.net

The method shows outstanding linearity of response over a range of concentrations, with a correlation coefficient (r²) greater than 0.999. nih.gov It is highly sensitive, with a limit of detection (LOD) of 0.15 μM and a limit of quantification (LOQ) of 0.50 μM. nih.govresearchgate.net The precision of the method is confirmed by its high repeatability, with low relative standard deviation (RSD) for both intra-day (RSD = 0.28–0.31%) and inter-day (RSD = 2.76–3.08%) measurements. nih.govresearchgate.net Furthermore, the method has a remarkable accuracy, with a recovery of 99% for samples spiked with a known amount of the analyte. nih.govresearchgate.net

The LC-IDMS/MS method has also undergone validation, investigating parameters such as linearity, recovery, and precision. researchgate.net This validation confirmed a correlation coefficient greater than 0.99 and a recovery of 97.4% for γ-GBC. researchgate.net

Validation Data for Analytical Methods for γ-GBC. researchgate.netnih.govresearchgate.net
ParameterHPLC-DAD MethodLC-IDMS/MS Method
Linearity (r²)> 0.999> 0.99
Limit of Detection (LOD)0.15 μMNot specified
Limit of Quantification (LOQ)0.50 μMNot specified
Intra-day Repeatability (RSD)0.28–0.31%Not specified
Inter-day Repeatability (RSD)2.76–3.08%Not specified
Accuracy (Recovery)99%97.4%

Molecular Biology and Genetic Engineering Approaches

Advanced research into the roles and metabolic pathways of γ-glutamyl-β-cyanoalanine and related compounds heavily relies on molecular biology and genetic engineering. These techniques allow for precise investigation into the functions of specific genes and the broader metabolic consequences of their alteration. Model organisms, particularly Arabidopsis thaliana, have been instrumental in these studies.

Proteomic and Metabolomic Profiling for Pathway Elucidation

To understand the broader consequences of disrupting the γ-glutamyl cycle, researchers employ proteomic and metabolomic profiling. These "omics" technologies provide a system-wide view of the changes in proteins and metabolites, respectively, helping to elucidate complex biochemical pathways.

Proteomic Profiling

Proteomics involves the large-scale study of proteins. In the context of γ-glutamyl peptide metabolism, quantitative proteomics has been applied to compare the proteome of wild-type Arabidopsis with that of ggt1 knockout mutants. These studies reveal how the absence of a single enzyme can cause significant ripples throughout the plant's metabolic and signaling networks. nih.govnih.gov

In ggt1 mutant leaves, proteomic analysis showed significant changes in the abundance of proteins related to:

Stress and Defense : An increased abundance of several antioxidant and defense-related proteins was observed. This includes multiple glutathione (B108866) S-transferases (GSTF2, GSTF6, GSTF9, GSTF10) and a glutathione peroxidase (GPX1). nih.gov This suggests the plant is in a state of "constitutive alert," compensating for the impaired extracellular glutathione recycling. nih.gov

Photosynthesis and Metabolism : Proteins involved in chloroplast functions and carbohydrate metabolism were found in lower abundance compared to wild-type plants. nih.gov This aligns with the observed phenotypes of reduced growth and early senescence.

Table 2: Selected Differentially Abundant Proteins in Arabidopsis ggt1 Mutants

Protein ClassSpecific Proteins (Examples)Change in Abundance (vs. Wild-Type)Implicated FunctionReference
Antioxidant/DefenseGSTF2, GSTF6, GSTF9, GSTF10, GPX1IncreasedDetoxification and oxidative stress response. nih.gov
Chloroplast FunctionProteins of the photosynthetic apparatusDecreasedPhotosynthesis and energy production. nih.gov
Carbohydrate MetabolismEnzymes involved in maltose (B56501) metabolismDecreasedSugar processing and energy storage. nih.gov
Protein Synthesis/StorageVegetative storage proteinsDecreasedNutrient storage. nih.gov

Metabolomic Profiling

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. nih.govnih.gov

Metabolomic approaches have been essential for:

Identifying Novel Compounds : Untargeted metabolomics has led to the identification of numerous γ-glutamyl peptides beyond the well-known glutathione in organisms like cyanobacteria. nih.gov This includes various γ-glutamyl dipeptides, suggesting that the γ-glutamyl modification is a more widespread metabolic strategy than previously thought. nih.gov

Elucidating Biosynthetic Pathways : By tracing the incorporation of stable isotopes (e.g., ¹³C), researchers can follow the flow of atoms through metabolic pathways. This has been used to show that γ-glutamyl dipeptides in cyanobacteria have distinct, faster turnover rates than glutathione, indicating separate biosynthesis routes. nih.gov

Confirming Endogenous Production : Metabolomic analysis using high-resolution LC-QTOF-MS (liquid chromatography-quadrupole time-of-flight mass spectrometry) detected γ-glutamyl-β-cyanoalanylglycine, a derivative of γ-glutamyl-β-cyanoalanine, in mammalian cells that were not exposed to its precursors. nih.gov This finding suggests that the compound can be produced endogenously, possibly as part of a cyanide detoxification pathway involving glutathione. nih.gov

Metabolomic analysis of plant mutants, in conjunction with proteomic data, provides a comprehensive picture of how genetic modifications affect the organism's biochemistry, linking genotype to metabolic phenotype and elucidating the intricate pathways governing plant adaptation and survival. nih.govnih.gov

Emerging Research Avenues and Future Directions

Elucidation of Regulatory Networks in Diverse Biological Systems

The biosynthesis of γ-GBC is intrinsically linked to cyanide metabolism. The precursor, β-cyanoalanine, is formed from cysteine and hydrogen cyanide by the enzyme β-cyanoalanine synthase (β-CAS). nih.govnih.gov Subsequently, γ-glutamyl transpeptidase (GGT) catalyzes the transfer of a glutamyl group to β-cyanoalanine, forming γ-GBC. acgpubs.orgfrontiersin.org Understanding the regulatory networks governing these enzymes is crucial to deciphering the role of γ-GBC.

In plants, the expression and activity of β-CAS are influenced by various factors, including the availability of its substrates and exposure to stressors that can generate cyanide, such as ethylene (B1197577) biosynthesis. nih.govnih.gov Research indicates that the regulation of β-CAS is complex, with evidence suggesting transcriptional and post-transcriptional control mechanisms. mdpi.com Similarly, GGTs are a diverse family of enzymes with varied physiological roles, from glutathione (B108866) metabolism to xenobiotic detoxification. frontiersin.orgnih.gov In the context of γ-GBC synthesis, the specific GGT isoforms involved and their regulation are still under investigation.

Recent studies have also detected γ-glutamyl-β-cyanoalanylglycine, a related tripeptide, in mammalian cells, suggesting the possibility of endogenous production and a role in cyanide metabolism beyond the plant kingdom. nih.govoup.com The inhibition of myeloperoxidase, an enzyme linked to endogenous cyanide production, led to a decrease in this tripeptide's levels in PC12 cells, hinting at a complex regulatory network involving oxidative processes. nih.govoup.com Future research will likely focus on identifying the specific transcription factors, signaling pathways, and environmental cues that modulate the expression and activity of the enzymes responsible for γ-GBC synthesis in both plants and animals.

Evolutionary Dynamics of gamma-Glutamyl-beta-cyanoalanine Metabolism

The metabolic pathway leading to γ-GBC appears to have evolved as a mechanism for cyanide detoxification. nih.gov Cyanide is a potent metabolic inhibitor, and its production, whether as a defense compound (cyanogenesis) or as a byproduct of ethylene synthesis, necessitates an efficient detoxification system. nih.govnih.gov The β-CAS pathway provides a means to assimilate cyanide into a non-toxic amino acid, β-cyanoalanine, which can then be further metabolized. nih.gov

The evolution of this pathway is likely intertwined with the evolution of cyanogenic glycosides in plants as a defense against herbivores. The ability to detoxify cyanide would have conferred a significant selective advantage. Interestingly, β-cyanoalanine synthase shows evolutionary relationships to cysteine synthase, suggesting that the catalytic function may have evolved from a more general β-substituted alanine (B10760859) synthase. nih.gov

The presence of γ-GBC in certain legume species like Vicia sativa suggests a further evolutionary adaptation. acgpubs.org By converting β-cyanoalanine to γ-GBC, the plant may be sequestering the compound in a more stable form or preparing it for transport or storage. The evolutionary pressures that led to the development of this specific dipeptide, as opposed to other metabolites of β-cyanoalanine, are not yet fully understood and represent a key area for future investigation. This includes exploring the ecological context, such as interactions with herbivores and symbiotic microorganisms, that may have shaped the evolution of this metabolic trait.

Applications in Agricultural Biotechnology for Enhanced Plant Resilience

The role of the β-cyanoalanine pathway in stress tolerance opens up possibilities for its application in agricultural biotechnology. nih.gov By manipulating the genes involved in γ-GBC synthesis, it may be possible to develop crops with enhanced resilience to various environmental stressors. nih.govresearchgate.net

One potential application is in improving tolerance to drought and salinity. The accumulation of compatible solutes is a common plant response to osmotic stress. While the direct role of γ-GBC as an osmoprotectant is not yet established, its precursor pathway is linked to stress responses. researchgate.net Genetic engineering approaches could be used to modulate the expression of β-CAS and GGT to investigate and potentially enhance stress tolerance. synbiobeta.comnih.gov

Another area of interest is in improving resistance to herbicides or other xenobiotics that can generate cyanide as a metabolic byproduct. Enhancing the capacity of the β-cyanoalanine pathway could provide a detoxification route, making the crops more robust. Furthermore, understanding the regulation of this pathway could inform the development of novel strategies for crop protection. For instance, mites have been shown to upregulate β-cyanoalanine synthase to detoxify cyanide produced by plants as a defense mechanism. oup.com This highlights the potential for targeting this pathway to disrupt pest resistance.

Potential Agricultural Biotechnology Applications of γ-GBC Metabolism
Application AreaPotential BenefitKey Genes for ManipulationSupporting Evidence
Drought and Salinity ToleranceEnhanced osmotic stress resilienceβ-cyanoalanine synthase (β-CAS), γ-glutamyl transpeptidase (GGT)The β-CAS pathway is implicated in general stress responses in plants. nih.gov
Herbicide ResistanceDetoxification of cyanide-generating herbicidesβ-cyanoalanine synthase (β-CAS)The β-CAS pathway is a primary route for cyanide detoxification. nih.gov
Pest ResistanceDisruption of pest detoxification mechanismsβ-cyanoalanine synthase (β-CAS)Mites upregulate β-CAS to overcome plant cyanide defenses. oup.com

Exploration of Uncharted Biological Activities and Interactions

Beyond its established role in cyanide metabolism, γ-GBC may possess other biological activities that are yet to be fully explored. The structure of the molecule, a dipeptide containing a nitrile group, suggests potential for a range of chemical interactions. nih.govhmdb.ca

One area of active research is its potential role in metal chelation. The carboxyl and amino groups of the glutamyl and cyanoalanine residues could potentially coordinate with metal ions. This could have implications for metal homeostasis and detoxification in organisms that produce the compound. For instance, related compounds like glutathione are known to be involved in the detoxification of heavy metals like cadmium. nih.gov

Another avenue of investigation is its potential as a signaling molecule. Many small molecules and peptides act as signals in various biological processes. Given its synthesis is linked to stress responses, it is plausible that γ-GBC or its metabolites could act as internal signals to modulate gene expression or metabolic pathways.

The discovery of a related tripeptide in mammalian cells also opens the door to exploring its role in mammalian physiology and pathology. nih.govoup.com Its relationship with glutathione metabolism suggests potential involvement in redox regulation and oxidative stress responses. nih.govnih.gov Future research using advanced analytical techniques like mass spectrometry and metabolomics will be instrumental in uncovering these uncharted biological activities and interactions of γ-GBC.

Uncharted Biological Activities and Research Directions for γ-GBC
Potential Activity/RoleHypothesized MechanismResearch Approach
Metal ChelationCoordination of metal ions by carboxyl and amino groups.In vitro binding assays with various metal ions, spectroscopic analysis.
Signaling MoleculeInteraction with specific receptors or modulation of enzyme activity.Transcriptomic and proteomic analysis of cells treated with γ-GBC.
Role in Mammalian PhysiologyInteraction with glutathione metabolism and redox signaling pathways.Metabolomic studies in animal models, investigation of its effects on oxidative stress markers. nih.govoup.com

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for detecting and quantifying GBC in plant tissues or microbial samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in identifying low-abundance metabolites like GBC. Validation steps should include spike-and-recovery experiments to assess matrix effects, especially in plant tissues with high phenolic content . For microbial samples, derivatization protocols (e.g., using dansyl chloride) may enhance detection limits in fluorescence-based assays .

Q. How can researchers ensure reproducibility in GBC extraction protocols across different plant species?

  • Methodological Answer : Standardize extraction buffers (e.g., methanol:water mixtures at 80:20 v/v) to minimize compound degradation. Include internal standards (e.g., stable isotope-labeled analogs) to control for variability in extraction efficiency. Document tissue homogenization methods (e.g., cryogenic grinding) to reduce enzymatic activity that may alter GBC levels .

Q. What biological roles of GBC have been characterized in plant-microbe interactions?

  • Methodological Answer : GBC is implicated as an anti-nutritional factor in vetch crops, where it may deter herbivores or pathogens. To study its role, use knockout plant lines or microbial co-cultures (e.g., Lysobacter enzymogenes) and measure pathogen inhibition via bioassays. Metabolomic profiling can correlate GBC levels with microbial community shifts .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported GBC bioactivity across studies?

  • Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial vs. neutral effects) may arise from differences in assay conditions (pH, temperature) or microbial strains. Employ factorial experimental designs to isolate variables. Use meta-analysis tools (e.g., RevMan) to statistically synthesize data from heterogeneous studies, adjusting for covariates like GBC purity (≥95% by HPLC) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on GBC’s metabolic pathways?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example:

  • Novelty: Investigate GBC’s role in selenium assimilation pathways using isotopic tracing (e.g., ⁷⁷Se-GBC).
  • Feasibility: Validate enzyme kinetics (Km/Vmax) of gamma-glutamyltransferases involved in GBC synthesis via in vitro assays .

Q. How can multi-omics approaches resolve gaps in understanding GBC’s ecological and biochemical functions?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) to identify genes co-expressed with GBC biosynthesis (e.g., ggt genes) and metabolomics (GC-MS/LC-MS) to map metabolic networks. For ecological studies, combine field sampling (e.g., soil/plant GBC gradients) with machine learning to predict interactions with nitrogen-fixing microbes .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in GBC toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Account for overdispersion in count data (e.g., microbial colony counts) via generalized linear mixed models (GLMMs). Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC) .

Q. How can researchers differentiate between GBC’s direct effects and confounding factors in complex biological systems?

  • Methodological Answer : Employ counterfactual analysis (e.g., synthetic controls) in observational studies. For in planta experiments, use genetic knockouts complemented with exogenous GBC to isolate causality. Confocal microscopy with fluorescent probes can localize GBC accumulation in tissues .

Resource Guidance

  • Structural Data : Refer to ChemIDplus (https://pubchem.ncbi.nlm.nih.gov ) for GBC’s CAS registry (10540-29-1) and spectral libraries .
  • Methodological Standards : Follow FAO/WHO guidelines for metabolite quantification and IUBMB enzyme nomenclature for pathway annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.